![molecular formula C17H14BrN3O5S B2620948 1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide CAS No. 352018-22-5](/img/structure/B2620948.png)
1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide
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Description
1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a useful research compound. Its molecular formula is C17H14BrN3O5S and its molecular weight is 452.28. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalysis
1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide: exhibits promising photocatalytic properties. Researchers have explored its use in environmental remediation, such as degrading organic pollutants in water and air. The compound’s absorption in the visible light range makes it suitable for solar-driven photocatalysis. Further studies could optimize its efficiency and stability for practical applications .
Organic Synthesis
The thioether functionality in this compound can serve as a versatile building block in organic synthesis. It participates in cross-coupling reactions, C–S bond formation, and other transformations. Researchers have utilized it to construct complex molecules, including pharmaceutical intermediates and natural products. Its mild deprotection conditions (e.g., N-Boc group removal) enhance its utility in synthetic routes .
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S.BrH/c1-24-14-8-4-11(5-9-14)15(21)10-26-17-19-18-16(25-17)12-2-6-13(7-3-12)20(22)23;/h2-9H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIBXHXTRXOCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide |
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